molecular formula C24H29ClN4O2 B2700549 4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide CAS No. 1903592-63-1

4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide

Cat. No.: B2700549
CAS No.: 1903592-63-1
M. Wt: 440.97
InChI Key: YDTHRRKPXTWPBD-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide is a chemical compound with the molecular formula C 24 H 29 ClN 4 O 2 and a molecular weight of 441.0 . Its structure features a tetrahydroquinazoline core linked to a chlorophenyl group via a piperidine-containing chain, suggesting potential for diverse biological interactions. This compound is related to a class of small molecules based on a tetrahydroquinazolinone scaffold, which have been investigated in structure-based drug discovery programs . Such compounds have shown promise as potent and selective inhibitors of specific enzymes, such as human galactokinase (GALK1) . Inhibiting GALK1 is a proposed therapeutic strategy for treating classic galactosemia, a rare metabolic disorder, by preventing the accumulation of a toxic metabolite . Researchers may find this compound valuable for probing similar biological targets or for further development in medicinal chemistry and pharmacology programs. Please note: This product is intended for non-human research applications only. It is not intended for therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O2/c1-16-26-21-5-3-2-4-20(21)24(27-16)29-14-12-19(13-15-29)28-23(31)11-10-22(30)17-6-8-18(25)9-7-17/h6-9,19H,2-5,10-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTHRRKPXTWPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)CCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide is a synthetic organic molecule with potential therapeutic applications. Its structure includes a piperidine moiety and a chlorophenyl group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24ClN3O\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on piperidine derivatives have demonstrated their effectiveness against various bacterial strains. The compound may exhibit similar activity due to its structural components.

Bacterial Strain Activity Level Reference
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Piperidine derivatives are known for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating neurological disorders.

Enzyme Inhibition Type IC50 Value (µM) Reference
Acetylcholinesterase (AChE)Strong Inhibitor2.14 ± 0.003
UreaseStrong Inhibitor0.63 ± 0.001

Study on Piperidine Derivatives

A study conducted by Aziz-ur-Rehman et al. synthesized several piperidine derivatives and evaluated their biological activities. The results indicated that compounds with a chlorophenyl group showed enhanced antibacterial and enzyme inhibitory activities compared to their counterparts without this moiety. This suggests that the presence of the chlorophenyl group in our compound may similarly enhance its biological efficacy.

Anticancer Potential

Research has highlighted that compounds containing heterocyclic scaffolds like quinazoline and piperidine exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. The compound's structure suggests potential activity against polo-like kinase 1 (Plk1), a target widely explored for anticancer drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4-(4-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)-4-Oxobutanoic Acid (CAS: 139084-69-8)

  • Molecular Formula : C₁₅H₁₉ClN₂O₃
  • Molecular Weight : 310.78 g/mol
  • Key Features :
    • Replaces the piperidine-tetrahydroquinazoline group with a 4-methylpiperazine ring , which may alter receptor selectivity (e.g., serotonin or dopamine receptors).
    • Contains a carboxylic acid terminus instead of an amide, significantly affecting solubility (higher polarity) and membrane permeability.
  • Hypothesized Activity: Potential applications in CNS disorders due to piperazine’s neuropharmacological relevance. Structural differences suggest divergent target profiles compared to the target compound .

N-(4-Chloro-2-Methylphenyl)-4-{2-[3-(4-Isopropylphenyl)-2-Methyl-2-Propenylidene]Hydrazino}-4-Oxobutanamide (CAS: 325999-74-4)

  • Molecular Formula : C₂₄H₂₈ClN₃O₂
  • Molecular Weight : 425.95 g/mol
  • Key Features: Incorporates a hydrazino-propenylidene side chain, which may confer chelation properties or antimicrobial activity.
  • Hypothesized Activity : Likely targets oxidative stress pathways or microbial enzymes due to the hydrazide functional group .

4‐(4‐Bromo‐2‐Oxo‐2,3‐Dihydro‐1H‐1,3‐Benzodiazol‐1‐yl)‐N‐(4‐Chlorophenyl)Piperidine‐1‐Carboxamide (Compound 43)

  • Molecular Formula : C₁₉H₁₈BrClN₄O₂
  • Molecular Weight : 449.1 g/mol
  • Key Features :
    • Features a benzodiazol-2-one core linked to a piperidine-carboxamide, a structure associated with kinase or protease inhibition.
    • The bromine atom at the benzodiazol-2-one ring may enhance halogen bonding with target proteins.
  • Reported Activity : Identified as a selective inhibitor of 8-oxoguanine DNA glycosylase (OGG1), a DNA repair enzyme .

Comparative Analysis Table

Property Target Compound 4-(4-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)-4-Oxobutanoic Acid N-(4-Chloro-2-Methylphenyl)-4-Oxobutanamide Hydrazino Derivative 4‐Bromo‐N‐(4‐Chlorophenyl)Piperidine Carboxamide
Core Structure Piperidine-tetrahydroquinazoline + 4-oxobutanamide Methylpiperazine + carboxylic acid Hydrazino-propenylidene + 4-oxobutanamide Benzodiazol-2-one + piperidine-carboxamide
Molecular Weight (g/mol) ~450 (estimated) 310.78 425.95 449.1
Key Functional Groups Chlorophenyl, tetrahydroquinazoline, amide Chlorophenyl, methylpiperazine, carboxylic acid Hydrazino, isopropylphenyl, amide Bromobenzodiazol-2-one, carboxamide
Solubility Moderate (amide backbone) High (polar carboxylic acid) Low (lipophilic isopropylphenyl) Moderate (balanced polarity)
Hypothesized Targets Kinases, phosphodiesterases CNS receptors (e.g., serotonin/dopamine) Antimicrobial enzymes, oxidative stress mediators DNA repair enzymes (e.g., OGG1)

Discussion of Structural-Activity Relationships

  • Piperidine vs. Piperazine : The target compound’s piperidine-tetrahydroquinazoline moiety likely enhances kinase binding compared to the methylpiperazine in , which favors neurotransmitter receptors.
  • Amide vs. Carboxylic Acid : The amide group in the target compound improves metabolic stability over the carboxylic acid derivative , which may exhibit faster clearance.
  • Chlorophenyl Positioning : The para-chlorophenyl group in all compounds contributes to hydrophobic interactions, but its coupling with a tetrahydroquinazoline (target) or benzodiazol-2-one () alters target specificity.

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